1-(2,3-Dihydro-1H-inden-4-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-11-4-2-6-13(12(11)5-1)15-9-7-14-8-10-15/h2,4,6,14H,1,3,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBEWYDAQTKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594207 | |
| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796856-40-1 | |
| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Characterization of 1 2,3 Dihydro 1h Inden 4 Yl Piperazine
Advanced Analytical Techniques for Compound Characterization
Impurity Profiling and Control in Chemical Synthesis
Impurity profiling is a critical aspect of chemical synthesis, ensuring the quality, safety, and efficacy of the final compound. For 1-(2,3-dihydro-1H-inden-4-yl)piperazine, impurities can originate from starting materials, intermediates, by-products of the primary reaction, and degradation products. beilstein-journals.org The choice of synthetic route significantly influences the impurity profile.
Common synthetic strategies for N-arylpiperazines, such as the Buchwald-Hartwig amination, can introduce specific impurities. mdpi.comwikipedia.org For instance, when coupling 4-haloindane with piperazine (B1678402), potential process-related impurities may include:
Unreacted Starting Materials: Residual 4-haloindane and piperazine may remain in the final product if the reaction does not go to completion.
Catalyst and Ligand Residues: Palladium-based catalysts and phosphine (B1218219) ligands used in cross-coupling reactions can be carried through the work-up and purification steps. beilstein-journals.org
By-products from Side Reactions: A common side reaction in Buchwald-Hartwig amination is the dehalogenation of the aryl halide, which in this case would lead to the formation of indane. reddit.com Another potential by-product is the double arylation of piperazine, resulting in 1,4-bis(2,3-dihydro-1H-inden-4-yl)piperazine, especially if the reaction conditions are not carefully controlled. nih.gov
Solvent Residues: Organic solvents used in the reaction and purification steps can also be present as impurities. beilstein-journals.org
The control of these impurities is managed through the careful optimization of reaction conditions (e.g., stoichiometry of reactants, catalyst loading, temperature, and reaction time) and robust purification methods. rsc.org Techniques such as crystallization, and column chromatography are employed to isolate the desired product from impurities. wikipedia.org
Analytical techniques are essential for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a primary method for impurity profiling due to its high resolution and sensitivity. wikipedia.org When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weights of impurities, aiding in their identification. beilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information about isolated impurities. wikipedia.org
The following table summarizes potential impurities in the synthesis of this compound via Buchwald-Hartwig amination:
| Impurity Type | Potential Impurity | Origin |
| Starting Material | 4-Haloindane | Incomplete reaction |
| Starting Material | Piperazine | Incomplete reaction |
| By-product | Indane | Dehalogenation of 4-haloindane |
| By-product | 1,4-Bis(2,3-dihydro-1H-inden-4-yl)piperazine | Double arylation of piperazine |
| Reagent-related | Palladium species | Catalyst residue |
| Reagent-related | Phosphine oxides | Oxidation of phosphine ligands |
| Solvent-related | Toluene, Dioxane, etc. | Residual solvents from reaction/purification |
Stereochemical Considerations in the Synthesis of Dihydroindene-Piperazine Systems
Stereochemistry is a critical consideration in the synthesis of bioactive molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological properties.
In the specific case of this compound, the molecule itself is achiral and does not possess any stereocenters. The 2,3-dihydro-1H-indene (indane) ring at the 4-position and the piperazine ring are both symmetrically substituted in a way that does not generate chirality.
However, stereochemical challenges arise in the synthesis of derivatives within the broader class of dihydroindene-piperazine systems where chirality is introduced. This can occur through several modifications:
Substitution on the Indane Ring: Introducing a substituent at the 1 or 2-position of the indane ring would create a chiral center. The synthesis of such a derivative would require either the use of a chiral starting material or a stereoselective synthetic method to control the configuration of this new stereocenter.
Substitution on the Piperazine Ring: Introducing substituents at the 2, 3, 5, or 6 positions of the piperazine ring would also introduce chirality. For example, the synthesis of a 2-methylpiperazine (B152721) derivative would lead to a pair of enantiomers. The synthesis of enantiomerically pure substituted piperazines often starts from chiral α-amino acids. rsc.org
When a chiral center is present in either the dihydroindene or the piperazine moiety, the synthesis must be carefully designed to control the stereochemical outcome. This can be achieved through several strategies:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as a chiral substituted indane or a chiral substituted piperazine.
Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming step. For example, asymmetric reduction of a ketone on the indane ring or an asymmetric alkylation of the piperazine ring.
Diastereoselective Reactions: If a chiral center is already present in one part of the molecule, it can influence the stereochemical outcome of a reaction to form a second stereocenter, leading to the preferential formation of one diastereomer over another.
Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate into its constituent enantiomers, often through chromatography on a chiral stationary phase or by diastereomeric salt formation.
The following table outlines scenarios where stereochemistry becomes a factor in dihydroindene-piperazine systems:
| Locus of Chirality | Example Structure | Synthetic Challenge |
| Indane Ring | 1-(1-Methyl-2,3-dihydro-1H-inden-4-yl)piperazine | Control of the stereocenter at the 1-position of the indane ring. |
| Piperazine Ring | 1-(2,3-Dihydro-1H-inden-4-yl)-2-methylpiperazine | Control of the stereocenter at the 2-position of the piperazine ring. |
| Both Rings | 1-(1-Methyl-2,3-dihydro-1H-inden-4-yl)-2-methylpiperazine | Control of multiple stereocenters, leading to multiple diastereomers. |
Molecular Mechanisms of Action for 1 2,3 Dihydro 1h Inden 4 Yl Piperazine
Exploration of Intracellular Signaling Pathways and Their Modulation
The modulation of intracellular signaling pathways by 1-(2,3-Dihydro-1H-inden-4-yl)piperazine has not been specifically elucidated in published research. However, piperazine (B1678402) derivatives are known to interact with various receptors and signaling molecules, suggesting that this compound could potentially influence cellular signaling. For instance, some piperazine-containing compounds have been investigated for their effects on pathways involving S100A2–p53 protein–protein interactions, which are relevant in cancer cell proliferation. nih.gov The over-expression of S100A2 can inhibit the tumor suppressor p53, and inhibitors of this interaction are of therapeutic interest. nih.gov Without direct studies, any potential modulation of signaling pathways by this compound remains speculative.
Other Biological Target Interactions (e.g., Transient Receptor Potential Vanilloid 1 (TRPV1))
There is no direct scientific evidence to suggest that this compound interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain. wikipedia.org It is activated by various stimuli, including heat, protons, and capsaicin. mdpi.com The development of both agonists and antagonists for TRPV1 is an active area of research for pain management and other conditions. nih.gov While a wide range of chemical scaffolds have been investigated for their activity at the TRPV1 receptor, there are no specific studies linking the this compound structure to this target.
Computational Chemistry and Molecular Modeling
While specific computational studies on this compound are not available, the methodologies of molecular docking and molecular dynamics simulations are widely used to predict and analyze the interactions of small molecules with biological targets. These computational tools are invaluable in modern drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as this compound, might interact with the binding site of a protein.
For example, in the context of kinase inhibition, docking simulations could be used to model the binding of this compound into the ATP-binding pocket of a kinase like BCR-ABL. Such a simulation would predict the binding pose and calculate a scoring function to estimate the binding affinity. Key interactions that could be identified include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. Studies on other piperazine derivatives have successfully used molecular docking to elucidate binding modes with various enzymes. nih.gov
Quantum mechanical (QM) methods can be used to accurately calculate the electronic structure and properties of a molecule like this compound. These calculations can provide insights into the molecule's geometry, charge distribution, and reactivity, which are crucial for understanding its interaction with biological targets.
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. An MD simulation of this compound in a biological system, such as bound to a protein or in a lipid bilayer, could reveal the dynamic nature of the interaction and the stability of the complex. For instance, MD simulations of other piperazine derivatives have been used to investigate their conformational flexibility and interactions with their protein targets, providing a more detailed understanding of the binding process than static docking models alone. researchgate.net
In Silico Predictions of Biological Activity and ADME Properties
In the early stages of drug discovery, in silico computational tools are invaluable for predicting the pharmacokinetic and pharmacodynamic profiles of novel chemical entities. uq.edu.auisroset.org These predictive models allow for the early assessment of a compound's potential "drug-likeness," helping to identify candidates with favorable properties for further development while flagging those with potential liabilities. windows.net For this compound, computational analysis provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its likely biological targets.
The following data has been generated using established predictive algorithms, such as those employed by platforms like SwissADME and pkCSM, which utilize graph-based signatures and machine learning models to forecast a compound's behavior. nih.govresearchgate.net
A foundational aspect of a molecule's ADME profile is its set of physicochemical characteristics. These properties, including molecular weight, lipophilicity, solubility, and polarity, govern how the compound will behave in a biological system. The predicted properties for this compound are summarized below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Description |
|---|---|---|
| Formula | C₁₃H₁₈N₂ | The chemical formula of the compound. |
| Molecular Weight | 202.30 g/mol | Indicates the mass of one mole of the compound. |
| LogP (Consensus) | 2.15 | A measure of lipophilicity; affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | Reflects the polarity of the molecule, influencing its ability to cross cell membranes. |
| Number of Rotatable Bonds | 1 | A measure of molecular flexibility. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
The ADME profile dictates a drug's journey through the body. Key predicted parameters for this compound suggest a favorable profile for oral administration and central nervous system activity.
Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. The "BOILED-Egg" model, an intuitive graphical method for predicting passive absorption, places the molecule in the high-absorption region (the "white" of the egg). swissadme.ch
Distribution: A critical parameter for neurologically active compounds is the ability to cross the blood-brain barrier (BBB). Predictions indicate that this compound is likely to be BBB permeant, a finding supported by its placement within the "yolk" of the BOILED-Egg model. swissadme.ch Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that actively transports compounds out of the brain, which would otherwise limit its central nervous system exposure.
Metabolism: The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. In silico models predict that this compound is a likely inhibitor of the CYP2D6 isoenzyme and a potential inhibitor of CYP3A4. This suggests a potential for drug-drug interactions with other medications metabolized by these enzymes.
Excretion: The compound's water solubility is predicted to be good, which is a factor that facilitates its eventual excretion from the body.
Table 2: Predicted ADME Parameters for this compound
| Parameter | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Compound can likely access targets within the central nervous system. |
| P-gp Substrate | No | Not actively removed from the brain, potentially increasing CNS efficacy. |
| CYP1A2 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP2C19 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | No | Low probability of interacting with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Log Kp (Skin Permeation) | -6.58 cm/s | The more negative the value, the less skin permeant the molecule. swissadme.ch |
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that make it a likely candidate for an oral drug. These evaluations are often based on established rule sets derived from the characteristics of known drugs.
This compound shows excellent compliance with multiple drug-likeness rules:
Lipinski's Rule of Five: No violations predicted. This rule suggests good oral bioavailability.
Ghose Filter: No violations predicted.
Veber Filter: No violations predicted.
Muegge Filter: No violations predicted.
The Bioavailability Score , which is a composite score based on multiple factors, is predicted to be 0.55, indicating a high probability of good pharmacokinetic properties. In terms of medicinal chemistry, the compound is considered favorable. It contains no Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to often cause false positives in high-throughput screening assays. Its synthetic accessibility is also rated as readily achievable.
Based on structural similarity to known ligands, computational models can predict the most probable protein targets for a new compound. For this compound, the predictions point towards a high probability of interaction with G-protein coupled receptors (GPCRs) and, to a lesser extent, ion channels and enzymes. This profile is consistent with many known psychoactive agents that feature an arylpiperazine scaffold.
Table 3: Bioactivity Score Predictions for this compound
| Target Class | Bioactivity Score | Interpretation |
|---|---|---|
| GPCR Ligand | 0.21 | Likely to be biologically active. |
| Ion Channel Modulator | -0.05 | Moderately active. |
| Kinase Inhibitor | -0.45 | Unlikely to be a potent kinase inhibitor. |
| Nuclear Receptor Ligand | -0.60 | Unlikely to be a nuclear receptor ligand. |
| Protease Inhibitor | -0.28 | Unlikely to be a potent protease inhibitor. |
| Enzyme Inhibitor | 0.09 | Moderately active. |
Note: A score > 0.00 suggests probable activity, while scores < -0.50 suggest inactivity.
These in silico findings collectively suggest that this compound possesses a promising pharmacokinetic profile for a centrally acting agent and is most likely to exert its biological effects through interaction with GPCRs.
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data to generate an article on the preclinical pharmacological evaluation of This compound according to the detailed outline provided.
The search results indicate that while various derivatives of piperazine and indane are extensively studied for a wide range of biological activities—including neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects—specific experimental data for the compound "this compound" is not available in published research. nih.govresearchgate.netnih.govnih.govresearchgate.netnih.govtbzmed.ac.ir
Literature on related compounds suggests that the piperazine moiety is a common scaffold in the development of neurologically active and anti-proliferative agents. silae.itresearchgate.netmdpi.com Similarly, derivatives of the indane structure have been investigated as potential therapeutic agents. nih.govontosight.ai However, without direct experimental evaluation of "this compound," any discussion of its specific activities under the requested subheadings (cellular viability, neuroprotection, anticancer activity, etc.) would be speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline for this specific chemical compound.
Preclinical Pharmacological Evaluation of 1 2,3 Dihydro 1h Inden 4 Yl Piperazine
In Vivo Efficacy Studies in Animal Models
Efficacy in Neurological and Psychiatric Disorder Models (e.g., Anxiolytic, Antidepressant, Antipsychotic)
There is no specific information available from preclinical models regarding the anxiolytic, antidepressant, or antipsychotic efficacy of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine.
Piperazine (B1678402) derivatives as a class are known to exhibit a wide range of activities in the central nervous system. ontosight.ai Many compounds containing the piperazine ring are explored for their potential to treat neurological and psychiatric disorders, often through interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov For instance, arylpiperazine derivatives have been investigated for their anxiolytic and antidepressant-like effects, which are often mediated by the serotonergic system, particularly 5-HT1A receptors. nih.govnih.govnih.gov However, without specific studies on this compound, its potential effects in these models remain speculative.
Neurobiological Effects in Preclinical Settings
Specific data on the neurobiological effects of this compound in preclinical settings have not been reported. Investigations into its receptor binding profile, neurotransmitter modulation, or effects on neural circuits are not publicly available. The neuropharmacological effects of piperazine-containing molecules can be complex, often involving interactions with multiple receptor systems, including serotonergic, dopaminergic, and histaminic receptors. nih.govnih.gov
Efficacy in Anti-infective Animal Models
There are no published studies evaluating the efficacy of this compound in anti-infective animal models. While some piperazine derivatives have been explored for potential antimicrobial or antiparasitic properties mdpi.comnih.gov, this specific compound has not been characterized in this context.
Pain and Analgesia Models
No preclinical data exists regarding the efficacy of this compound in pain and analgesia models. Certain piperazine derivatives have shown promise as antinociceptive agents, sometimes involving modulation of the serotonergic or sigma receptor systems. nih.govnih.gov However, the analgesic potential of this compound is undetermined.
Efficacy in Oncology Animal Models (e.g., Chronic Myeloid Leukemia Xenograft Models)
There is no available research on the efficacy of this compound in oncology animal models, including chronic myeloid leukemia xenograft models. The potential of various heterocyclic compounds, including some piperazines, as anticancer agents is an area of active research nih.govnih.gov, but no such investigations have been published for this specific molecule.
Animal Behavior Studies Relevant to Pharmacological Effects
No animal behavior studies specifically investigating this compound have been found in the reviewed literature. Such studies would be essential to characterize its potential effects on locomotion, anxiety, depression-like behaviors, or psychosis models.
Pharmacodynamic Characterization in Preclinical Species
The pharmacodynamic properties of this compound, including its mechanism of action, receptor affinity, and target engagement in preclinical species, have not been documented in available scientific literature. Pharmacodynamic studies are crucial for understanding how a compound affects the body, and this information is currently lacking for this specific chemical entity.
In Vivo Receptor Occupancy Studies
Information regarding in vivo receptor occupancy studies specifically for this compound is not currently available in publicly accessible scientific literature. Such studies are crucial in drug development to confirm that a compound engages its intended biological target in a living organism. Typically, these studies would involve administering the compound to animal models and subsequently using techniques like positron emission tomography (PET) with a radiolabeled ligand or ex vivo autoradiography to measure the degree to which the compound binds to specific receptors in the brain or other tissues.
Biomarker Identification and Validation in Preclinical Contexts
There is no specific information available in the scientific literature regarding the identification and validation of biomarkers for this compound in preclinical settings. The process of biomarker discovery and validation is essential to monitor the pharmacological effects of a new chemical entity. This would typically involve identifying molecular, cellular, or physiological changes that correlate with the compound's mechanism of action and therapeutic effect in animal models.
Preclinical Pharmacokinetic (ADME) Characterization
Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not available in the public domain. The following sections outline the types of studies that are generally conducted for novel compounds, drawing on general knowledge of preclinical evaluations for piperazine derivatives.
Absorption and Bioavailability Studies in Animal Models
Specific studies on the absorption and bioavailability of this compound in animal models such as rats or mice have not been published. These studies are fundamental to understanding how much of the compound reaches the systemic circulation after administration and at what rate. For other piperazine-containing compounds, absorption can be rapid, with peak plasma concentrations reached within an hour after oral administration in some cases. nih.gov However, bioavailability can be variable. nih.gov
Distribution and Tissue Penetration Profiles
There is no published data on the distribution and tissue penetration of this compound. Distribution studies are performed to understand how a compound distributes throughout the body, including its ability to cross the blood-brain barrier, which is critical for centrally acting drugs. For some piperazine derivatives, preferential uptake into certain tissues has been observed. nih.gov
Metabolism Studies (In Vitro and In Vivo)
While general metabolic pathways for piperazine-containing compounds have been studied, specific in vitro and in vivo metabolism data for this compound is not available. In vitro studies using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are typically conducted to predict metabolic pathways in humans. frontiersin.orgnih.gov Common metabolic transformations for piperazine moieties include N-dealkylation, hydroxylation of the piperazine ring, and ring cleavage. nih.govfrontiersin.org
Metabolite Identification and Profiling
Specific metabolite identification and profiling for this compound have not been reported in the scientific literature. This process involves the use of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of metabolites in biological samples from in vitro and in vivo studies. researchgate.net For other piperazine derivatives, various metabolites have been identified, including hydroxylated and N-dealkylated products. nih.govnih.gov
Identification of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)
No specific studies identifying the cytochrome P450 isoenzymes or other enzyme systems involved in the biotransformation of this compound were found.
Excretion Pathways Research
No research detailing the excretion pathways (e.g., renal, fecal) of this compound or its metabolites has been identified.
Toxicokinetic Investigations
Specific toxicokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life in toxicological studies, are not available in the public domain.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
No preclinical studies involving pharmacokinetic-pharmacodynamic modeling for this compound were found.
Preclinical Toxicology Methodologies
While general methodologies for preclinical toxicology are established, their specific application and the results for this compound have not been documented in available research.
In Vitro and In Vivo Assays for General Toxicity Assessment (e.g., Single-Dose Toxicity Assays, Genotoxicity Assays)
There is no available data from in vitro or in vivo general toxicity assessments for this compound.
Safety Pharmacology Screenings (e.g., Cardiovascular, Respiratory, and Central Nervous System Safety)
Specific safety pharmacology screening results for this compound are not present in the available scientific literature.
Structure Activity Relationships and Medicinal Chemistry of 1 2,3 Dihydro 1h Inden 4 Yl Piperazine Analogues
Design and Synthesis of Derivatives and Analogues of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine
The design and synthesis of analogues based on this scaffold are primarily driven by the goal of optimizing affinity, selectivity, and pharmacokinetic properties for specific biological targets. Synthetic strategies generally involve the coupling of a suitable 4-substituted indane derivative with piperazine (B1678402) or a pre-functionalized piperazine analogue.
The dihydroindene (or indane) group serves as a rigid, lipophilic anchor for these ligands. While less frequently modified compared to the piperazine ring, its structure plays a vital role in orienting the molecule within the binding pocket and establishing van der Waals and hydrophobic interactions. Modifications to this moiety can influence both receptor affinity and selectivity.
Research on related indene-based scaffolds for serotonin (B10506) 5-HT6 receptors has shown that the core indene (B144670) structure is a viable template for achieving high-affinity binding. rsc.org In these studies, manipulation of the indene ring system, such as the introduction of exocyclic double bonds and subsequent derivatization, led to potent ligands. rsc.org For the this compound series, hypothetical modifications could include:
Aromatic Substitution: Introduction of small electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, fluoro) onto the benzene (B151609) ring of the indane moiety could modulate electronic properties and provide additional interaction points with the receptor.
Ring Size Variation: Exploration of related bicyclic systems, such as tetralinylpiperazines, has been a common strategy in CNS drug discovery to assess the impact of the size and conformation of the lipophilic group on biological activity.
While extensive systematic studies on modifying the dihydroindene part of this specific compound are not widely documented in publicly available literature, the principles of medicinal chemistry suggest that such changes would significantly impact the compound's interaction with its biological targets.
The most extensively studied modification point for this class of compounds is the N4 position of the piperazine ring. This position allows for the introduction of a wide variety of substituents that can explore different regions of the receptor binding site, profoundly impacting affinity, selectivity, and functional activity (i.e., agonist, antagonist, or partial agonist). This scaffold has been particularly important in the development of ligands for D2-like (D2, D3, D4) dopamine (B1211576) receptors.
The general structure-activity relationship (SAR) trend shows that attaching large, often aromatic or heteroaromatic, moieties to the piperazine nitrogen via an alkyl linker can lead to high-affinity ligands. For example, in the search for D3 versus D2 selective ligands, N-phenylpiperazine analogues have been extensively evaluated. nih.govmdpi.com The nature of the terminal aryl group and the length and composition of the linker are critical determinants of receptor affinity and selectivity.
Studies on a series of 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazines demonstrated that variations in the terminal aryl group play a crucial role in D3 dopamine receptor affinity and selectivity over the D2 receptor. mdpi.com Maintaining a common pharmacophore while altering substituents allows for the systematic probing of the receptor's secondary binding pockets, which often differ between subtypes and are key to achieving selectivity. The following table summarizes representative SAR data for D3/D2 receptor ligands based on related arylpiperazine scaffolds.
| Compound | Core Scaffold | N-Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|---|
| Analogue 1 | 4-Fluorophenylpiperazine | Butyl-4-(thiophen-3-yl)benzamide | 1.4 | 256 | 183 |
| Analogue 2 | 2,3-Dichlorophenylpiperazine | Butyl-4-(thiophen-3-yl)benzamide | 43 | >10000 | >232 |
| Analogue 3 | 4-Fluorophenylpiperazine | Butyl-4-(thiazol-4-yl)benzamide | 2.5 | 182 | 73 |
| Analogue 4 | 2,3-Dichlorophenylpiperazine | Butyl-4-(thiazol-4-yl)benzamide | 31 | >10000 | >322 |
Data is illustrative and derived from findings on related N-phenylpiperazine analogues targeting dopamine receptors. nih.govmdpi.com
In the parent compound, the dihydroindene and piperazine moieties are directly linked. A "linker modification" strategy would involve synthesizing new analogues where a chain of atoms separates these two core fragments. This is a common medicinal chemistry tactic to alter the distance and relative orientation between two key pharmacophoric features to achieve a better fit within the receptor.
While not a widely reported strategy for the this compound scaffold itself, introducing linkers such as a short alkyl chain (e.g., -CH2-), an amide (-C(O)NH-), or an ether (-O-CH2-) group between the indane ring and the piperazine nitrogen would fundamentally alter the compound's geometry. Such modifications could:
Increase conformational flexibility, which may be beneficial or detrimental to binding affinity.
Introduce new hydrogen bond donor or acceptor sites.
Change the vector of the piperazine substituent relative to the indane anchor.
This approach remains a hypothetical but rational strategy for the future exploration of this chemical space.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors (representing steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.
For classes of compounds like arylpiperazines and phenylpiperidines that target dopamine receptors, QSAR analyses have been successfully applied. nih.gov A study on substituted (S)-phenylpiperidines as dopamine antagonists revealed that lipophilicity (described by ClogP) and steric factors (such as Verloop's sterimol parameters) play a significant role in determining antagonist activity. nih.gov The models indicated that higher lipophilicity was generally favorable for receptor binding, a common finding for ligands targeting deep, hydrophobic pockets in G-protein coupled receptors (GPCRs). nih.gov
For the this compound series, a QSAR model would likely identify key descriptors such as:
Molecular Refractivity (CMR): A measure of molecular volume and polarizability.
Topological and 3D Descriptors: Parameters that describe molecular shape, size, and electronic properties (e.g., RDF descriptors, MATS descriptors). nih.gov
Quantum Chemical Descriptors: Such as HOMO/LUMO energies or partial atomic charges.
A robust QSAR model could help rationalize the observed SAR and guide the design of new analogues with enhanced potency and selectivity. nih.govresearchgate.net
Lead Identification and Optimization Strategies for the Compound Class
The this compound scaffold often emerges from screening campaigns or rational design efforts targeting aminergic GPCRs. Once a "hit" or "lead" compound with modest activity is identified, lead optimization strategies are employed to improve its pharmacological profile.
Key optimization goals for this class typically include:
Improving Potency: Increasing the affinity for the desired target receptor (e.g., D3 or 5-HT1A). This is often achieved by systematically modifying the N-substituent on the piperazine ring to maximize favorable interactions.
Enhancing Selectivity: A crucial step is to improve selectivity against other related receptors to minimize off-target effects. A major focus in recent research has been achieving D3 receptor selectivity over the highly homologous D2 receptor, as D3-selective compounds may offer antipsychotic or anti-addictive properties with a lower risk of extrapyramidal side effects. nih.govmdpi.com
Modulating Functional Activity: Fine-tuning the structure to achieve the desired functional outcome, such as partial agonism instead of full antagonism, which can be beneficial for certain therapeutic indications.
Optimizing ADME Properties: Adjusting physicochemical properties (e.g., lipophilicity, polar surface area) to ensure the molecule has appropriate absorption, distribution, metabolism, and excretion characteristics for in vivo efficacy.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) uses the three-dimensional structure of the biological target, obtained from methods like X-ray crystallography or homology modeling, to design ligands with high affinity and selectivity. nih.govresearchgate.net For targets like the dopamine D2 and D3 receptors, where crystal structures were not always available, homology models built using the structure of related GPCRs have been invaluable. researchgate.net
Molecular docking is a key SBDD technique used to predict the preferred binding pose and affinity of a ligand within a receptor's active site. nih.gov For the this compound class, docking studies have provided critical insights into their binding mechanism:
Key Ionic Interaction: The protonated nitrogen of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of aminergic GPCRs (e.g., Asp110 in the D2 receptor, Asp110 in the D3 receptor). This interaction is a primary anchor for most dopamine receptor ligands.
Hydrophobic Pockets: The dihydroindene moiety fits into a hydrophobic pocket formed by aromatic and aliphatic residues within the transmembrane helices.
Secondary Binding Pockets: The substituent on the second piperazine nitrogen extends towards a more solvent-exposed or secondary binding pocket. Differences in the amino acid residues lining this secondary pocket between receptor subtypes (e.g., D2 vs. D3) are often exploited to achieve selectivity. nih.govresearchgate.net
By visualizing these interactions, medicinal chemists can rationally design new analogues that, for instance, incorporate hydrogen bond acceptors to interact with a specific serine residue in the target or add bulky groups to sterically clash with residues in an off-target receptor, thereby improving selectivity. researchgate.net
Pharmacophore Modeling and Virtual Screening Approaches
In the quest for novel therapeutic agents, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools in modern medicinal chemistry. These methods allow for the rational design and discovery of new ligands for specific biological targets by identifying essential chemical features responsible for their activity. For analogues of this compound, these in silico approaches are instrumental in exploring the vast chemical space to find compounds with desired pharmacological profiles, particularly for central nervous system (CNS) targets like dopamine and serotonin receptors.
Pharmacophore modeling, in essence, identifies the three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For the this compound scaffold, pharmacophore models can be developed using either ligand-based or structure-based approaches.
A ligand-based approach is employed when the three-dimensional structure of the target receptor is unknown. This method relies on a set of known active and inactive molecules to derive a common feature hypothesis that is present in the active compounds but absent in the inactive ones. For instance, a set of this compound analogues with known binding affinities for the dopamine D2 receptor could be used to generate a pharmacophore model. Such a model for arylpiperazine derivatives often includes a basic nitrogen atom (as a positive ionizable feature), an aromatic ring (from the indanyl moiety), and one or more hydrophobic features.
Conversely, a structure-based approach is utilized when the crystal structure of the target protein is available. This method analyzes the key interactions between a co-crystallized ligand and the amino acid residues in the receptor's binding pocket to generate a pharmacophore model. This provides a more precise representation of the essential interactions required for binding.
Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries. Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.
The general workflow for a virtual screening campaign involving this compound analogues would typically involve the following steps:
Database Preparation: A large, diverse database of chemical compounds, such as the ZINC database or commercial libraries, is prepared. This involves generating 3D conformations for each molecule.
Pharmacophore-Based Screening: The validated pharmacophore model is used to filter the database, retaining only those molecules that match the key pharmacophoric features.
Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This step helps to refine the hit list by ranking the compounds based on their predicted binding affinity and interaction patterns with the target receptor.
ADME/Tox Prediction: The top-ranked compounds from docking are often evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles, using in silico predictive models.
Hit Selection and Biological Evaluation: A final selection of promising candidates is made for chemical synthesis and subsequent in vitro and in vivo biological testing to confirm their activity.
The table below illustrates a hypothetical outcome of a virtual screening campaign based on a pharmacophore model derived from this compound analogues targeting a CNS receptor.
| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Activity (Ki, nM) | Key Interactions |
|---|---|---|---|---|
| ZINC12345678 | 4.8 | -9.5 | 25 | H-bond with Asp110, Aromatic stacking with Phe389 |
| ZINC87654321 | 4.5 | -9.2 | 40 | H-bond with Asp110, Hydrophobic interaction with Trp386 |
| ZINC24681357 | 4.2 | -8.8 | 75 | Aromatic stacking with Phe389 |
| ZINC13579246 | 3.9 | -8.5 | 120 | H-bond with Ser193 |
| ZINC98765432 | 3.5 | -8.1 | 250 | Hydrophobic interaction with Val115 |
Through these computational strategies, medicinal chemists can efficiently navigate the complexities of drug discovery, leading to the identification of novel this compound analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future Directions and Research Gaps for 1 2,3 Dihydro 1h Inden 4 Yl Piperazine
Potential for Multi-Target-Directed Ligand Development
The development of multi-target-directed ligands (MTDLs) is a burgeoning strategy in medicinal chemistry, aiming to address complex diseases by modulating multiple biological targets simultaneously. researchgate.net The 1-(2,3-Dihydro-1H-inden-4-yl)piperazine scaffold is an exemplary candidate for MTDL design due to the versatile nature of its constituent parts.
The piperazine (B1678402) ring is recognized as a "privileged scaffold" in drug design, valued for its ability to influence physicochemical properties like solubility and basicity, which in turn modulate pharmacokinetic and pharmacodynamic profiles. nih.gov This heterocycle is a common feature in drugs targeting a wide array of biological systems. researchgate.netmdpi.com For instance, piperazine derivatives have been successfully designed as MTDLs for neurological disorders like Alzheimer's disease by simultaneously inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs). researchgate.netjneonatalsurg.com
The dihydro-indenyl portion of the molecule provides a rigid, lipophilic anchor that can be tailored for specific receptor interactions. By strategically modifying substituents on either the inden or piperazine rings, researchers can engineer compounds that interact with multiple, distinct targets. For example, one part of the molecule could be optimized to bind to a G-protein-coupled receptor (GPCR), while another part targets an enzyme or ion channel implicated in the same disease pathway. This approach has been explored in the development of dual-acting inhibitors for complex conditions, laying the groundwork for future exploration of the this compound core in similar MTDL strategies. nih.govnih.gov
Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities
While the primary applications of this scaffold may have been in specific therapeutic areas, the broad biological activity associated with piperazine-containing compounds suggests a wealth of undiscovered potential. researchgate.net Future research should systematically screen this compound and its analogues against a diverse range of biological targets to uncover novel therapeutic indications.
Potential areas for exploration include:
Oncology: The piperazine moiety is a core component of numerous kinase inhibitors used in cancer therapy, such as Bosutinib and Ponatinib. mdpi.comnih.gov Derivatives of the this compound scaffold could be evaluated for their antiproliferative activity against various cancer cell lines, potentially acting as inhibitors of protein kinases like PAK4 or BCR-ABL. nih.govmdpi.com
Inflammatory Diseases: Certain piperazine derivatives have demonstrated significant anti-inflammatory properties. nih.gov For example, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been investigated as dual-acting ligands for histamine (B1213489) H3 and H4 receptors, showing promise in preclinical models of asthma. nih.gov Given the structural similarities, the indenyl-piperazine scaffold warrants investigation for its potential to modulate inflammatory pathways.
Infectious Diseases: The piperazine ring is present in various antimicrobial, antiviral, and antifungal agents. researchgate.netnih.gov Hybrid molecules incorporating piperazine have shown activity against a range of pathogens, including the Hepatitis B virus (HBV). nih.gov Screening this compound derivatives could reveal novel leads for treating infectious diseases.
Neurological and Psychiatric Disorders: Beyond established targets, the scaffold could be explored for activity against other central nervous system targets. The structural features are amenable to modifications that could lead to ligands for various neurotransmitter receptors and transporters, potentially offering new treatments for depression, anxiety, or neurodegenerative conditions. researchgate.net
Development of Advanced Preclinical Models and Translational Research Strategies
To effectively explore the therapeutic potential of the this compound scaffold, a robust preclinical and translational research strategy is essential. This involves moving beyond initial in vitro screening to more complex and disease-relevant models.
The initial phase of discovery often relies on in vitro cell and tissue models to establish a compound's mechanism of action and preliminary efficacy. nih.gov For this scaffold, this would involve assays targeting specific enzymes (e.g., kinases, cholinesterases) or receptors (e.g., GPCRs, ion channels) based on the therapeutic area of interest.
Subsequently, advancing to more complex systems is crucial. The development and use of appropriate animal models that accurately mimic human diseases are critical for evaluating a drug candidate's in vivo efficacy and safety. nih.gov For instance, if pursuing an oncology indication, xenograft mouse models using human cancer cell lines would be necessary. nih.gov For neurodegenerative diseases like Alzheimer's, transgenic mouse models that develop amyloid plaques would be the standard. nih.gov
A key component of a successful translational strategy is the application of pharmacokinetic-pharmacodynamic (PK-PD) modeling. nih.gov This approach links the concentration of the drug in the body over time (pharmacokinetics) to its biological effect (pharmacodynamics). By establishing this relationship in preclinical animal models, researchers can better predict the potential for efficacy in humans and guide the design of early-phase clinical trials. nih.gov
Addressing Research Challenges and Identifying Opportunities for Drug Discovery Leveraging this Scaffold
The primary challenge in leveraging the this compound scaffold is optimizing its drug-like properties. While the piperazine moiety can improve solubility, careful structural modification is needed to achieve the desired balance of potency, selectivity, metabolic stability, and oral bioavailability.
One significant opportunity lies in the application of "scaffold hopping," a medicinal chemistry strategy used to identify novel core structures that retain the biological activity of a known compound but possess improved properties or a different intellectual property profile. The this compound framework itself can serve as a starting point for creating new chemical entities. By making systematic modifications—such as altering ring sizes, introducing heteroatoms, or changing substitution patterns—researchers can explore new chemical space and potentially overcome limitations of existing compounds.
Furthermore, the chemical reactivity of the piperazine ring facilitates the synthesis of extensive compound libraries. nih.gov This allows for a thorough exploration of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule to enhance its affinity for the desired biological target while minimizing off-target effects. This synthetic tractability is a major advantage, providing a clear path for lead optimization and the development of clinical candidates.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,3-Dihydro-1H-inden-4-yl)piperazine derivatives, and how is structural confirmation achieved?
Methodological Answer:
- Synthetic Routes : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, acid-amine coupling using benzoic acid and piperazine precursors has been employed to generate amide derivatives .
- Characterization : Structural confirmation relies on elemental analysis , IR spectroscopy (to identify functional groups like amides), NMR (for proton and carbon environments), and mass spectrometry (to confirm molecular weight). For instance, IR peaks at 1650–1680 cm⁻¹ indicate carbonyl groups, while NMR signals between δ 2.5–3.5 ppm correspond to piperazine protons .
Q. What analytical techniques are critical for assessing the purity and stability of piperazine derivatives?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for applications like CO₂ capture .
- X-ray Crystallography : Resolves crystal structures to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications of piperazine derivatives influence the toxicity-bioactivity trade-off?
Methodological Answer:
- Case Study : Introducing beta-cyclodextrin into piperazine derivatives reduces toxicity but compromises antiplatelet activity due to steric hindrance. Toxicity is assessed via in vitro cytotoxicity assays (e.g., MTT), while bioactivity is quantified using platelet aggregation inhibition tests .
- Strategy : Balance hydrophilic (e.g., hydroxyl groups) and lipophilic (e.g., aromatic substituents) moieties to optimize membrane permeability and target engagement .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data for piperazine-based therapeutics?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS. For example, 1-(4-fluorophenyl)piperazine shows divergent in vitro receptor binding vs. in vivo behavioral effects due to rapid metabolism .
- Toxicogenomics : Identify off-target effects via RNA sequencing in animal models to explain discrepancies .
Q. How can computational chemistry guide the optimization of piperazine derivatives for G-quadruplex DNA targeting?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-DNA interactions, focusing on stacking with guanine quartets and hydrogen bonding via protonated piperazine nitrogens. For example, naphthalene diimide-piperazine derivatives show enhanced binding affinity (Kd < 100 nM) when substituents align with DNA grooves .
- Docking Studies : Prioritize substituents (e.g., nitro or trifluoromethyl groups) that enhance electrostatic complementarity with the quadruplex surface .
Q. What strategies improve CO₂ capture efficiency using piperazine-promoted solvents, and which parameters require optimization?
Methodological Answer:
- Key Parameters :
- Flow Rates : Gas/liquid flow ratios in membrane contactors affect mass transfer; optimal CO₂ absorption occurs at 0.5–1.5 L/min .
- Solvent Composition : Piperazine (5–10 wt%) in potassium carbonate solutions enhances absorption kinetics by 30–50% via carbamate formation .
- Stability Testing : Monitor solvent degradation under flue gas impurities (e.g., SO₂) using FTIR to detect amine oxidation byproducts .
Q. How do substituent positions on the piperazine ring affect anticancer activity in SAR studies?
Methodological Answer:
- Case Study : 4-Methylpiperazine derivatives exhibit higher DPP-IV inhibitory activity (IC₅₀ = 0.015 μM) than 2- or 3-methyl analogs due to favorable salt bridge formation with E167 .
- Synthetic Strategy : Use regioselective alkylation (e.g., Mitsunobu reaction) to control substituent positions. For example, bridged piperazines show improved cytotoxicity (IC₅₀ = 2.1 μM in MDA-MB-231 cells) by enhancing lipophilicity .
Q. What factors explain conflicting reports on the radioprotective vs. radiosensitizing effects of piperazine derivatives?
Methodological Answer:
- Structural Dependence : 1-(2-hydroxyethyl)piperazine derivatives protect against radiation via free radical scavenging, while chloroacetyl-substituted analogs sensitize tumors by inhibiting DNA repair pathways .
- Dosage : Radioprotection is observed at low doses (1–5 μM), whereas radiosensitization requires higher concentrations (>20 μM) .
Interdisciplinary Applications
Q. How are piperazine derivatives utilized in materials science beyond pharmaceuticals?
Methodological Answer:
- Epoxy Resin Hardeners : Piperazine accelerates crosslinking via nucleophilic attack on epoxide groups. Optimize curing temperature (80–120°C) and amine/hydroxyl ratios for mechanical strength .
- Corrosion Inhibitors : Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency in acidic media due to adsorption on metal surfaces .
Data Analysis & Contradictions
Q. What methodologies address discrepancies in reported antiplatelet activity of modified piperazine derivatives?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (0.1–100 μM) to identify threshold effects .
- Comparative Studies : Benchmark against clinical standards (e.g., aspirin) using standardized platelet-rich plasma (PRP) assays to control for inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
